Ethyl 2-(4-amino-3-methylphenoxy)acetate
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Overview
Description
Ethyl 2-(4-amino-3-methylphenoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers . This compound is characterized by the presence of an ethyl group, an amino group, and a phenoxy group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-3-methylphenoxy)acetate typically involves the esterification of 4-amino-3-methylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3-methylphenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Ethyl 2-(4-amino-3-methylphenoxy)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-3-methylphenoxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis by esterases, releasing the active phenoxyacetic acid derivative. This derivative can then interact with specific receptors or enzymes, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 2-(4-amino-3-methylphenoxy)acetate can be compared with other similar esters such as:
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Found in pineapple oil, known for its fruity aroma.
Isopentyl acetate: A constituent of banana oil, used in flavoring and fragrance industries.
The uniqueness of this compound lies in its amino group, which allows for additional chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-(4-amino-3-methylphenoxy)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)7-15-9-4-5-10(12)8(2)6-9/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
XZFJBOWDYUWTNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
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